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Compound of Interest

Compound Name: GZD856

Cat. No.: B15576677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side effect profile of olverembatinib

(formerly GZD856), a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), against other

established TKIs used in the treatment of Chronic Myeloid Leukemia (CML). The information is

compiled from clinical trial data and peer-reviewed publications to support informed research

and development decisions.

Introduction to Olverembatinib (GZD856)
Olverembatinib is a potent, orally bioavailable Bcr-Abl TKI designed to overcome resistance to

previous generations of inhibitors, particularly the T315I mutation. Its efficacy has been

demonstrated in clinical trials, making a thorough understanding of its safety profile crucial for

its therapeutic positioning.

Comparative Side Effect Profiles
The following tables summarize the incidence of common treatment-related adverse events

(TRAEs) for olverembatinib and other FDA-approved Bcr-Abl TKIs. Data is primarily sourced

from pivotal clinical trials and prescribing information. It is important to note that direct

comparison of adverse event rates across different trials can be challenging due to variations in

study design, patient populations, and duration of follow-up.
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Adverse
Event

Olveremb
atinib
(HQP1351
)

Imatinib Nilotinib Dasatinib Ponatinib Bosutinib

Gastrointes

tinal

Diarrhea Low 29%[1] 7% 59%[2] Low 84%[3]

Nausea Low 27%[1] 13% 52%[2] Low 46%[4]

Vomiting Low Low 7% 30%[2] Low 37%[4]

Abdominal

Pain
Low Low Low 17%[2] 33.3%[5] 40%[4]

Dermatolo

gic

Skin

Hyperpigm

entation

84.2% Low Low Low Low Low

Rash Low 33.9%[6] 11.8%[5]
11-35%[2]

[7]
26.9%[5] 46%[4]

Metabolic

Hypertrigly

ceridemia
57.6% Low Low Low Low Low

Hyperbiliru

binemia
41.8% Low 14.1%[5] Low Low Low

Elevated

Liver

Transamin

ases

35.8% Low
21.2%

(ALT)[8]
Low Low

30.6%

(ALT)[9]

Renal

Proteinuria 50.9% Low Low 18%[2] Low Low
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Constitutio

nal

Fatigue Low 13%[1] Low Low Low Low

Cardiovasc

ular

Fluid

Retention/

Edema

Low

23%

(eyelid),

22%

(peripheral)

[1]

Low

High

(including

pleural

effusion)

[10]

Low Low

Arterial

Occlusive

Events

Low Low
Increased

Risk[11]
Low 20%[12] Low

Other

Hypocalce

mia
38.8% Low Low Low Low Low

Hematologic Adverse Events
Adverse
Event
(Grade
3/4)

Olveremb
atinib
(HQP1351
)

Imatinib Nilotinib Dasatinib Ponatinib Bosutinib

Thrombocy

topenia
51.5% 10% 21.2%[8] 19%[2] 39.7%[13] 30%[4]

Anemia 23.0% 10% 14.1%[5] 10%[2] 28.2%[5] 14%[4]

Neutropeni

a
11.5% 7% Low 21%[2] Low 14%[4]

Leukopeni

a
20.6% Low Low Low Low Low
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Experimental Protocols
The safety and tolerability of olverembatinib were evaluated in open-label, multicenter phase

1/2 trials (NCT03883087, NCT03883100).[14][15]

Patient Population: Adult patients with TKI-resistant Chronic Myeloid Leukemia in Chronic

Phase (CML-CP) and Accelerated Phase (CML-AP), including those with the T315I mutation.

Dosing Regimen: Olverembatinib was administered orally once every other day in 28-day

cycles. Dose escalation was performed in the phase 1 part to determine the maximum

tolerated dose and recommended phase 2 dose (RP2D).[14][16] The RP2D was determined

to be 40 mg.[14][16]

Adverse Event Monitoring and Grading: Adverse events were continuously monitored and

graded according to the National Cancer Institute's Common Terminology Criteria for

Adverse Events (CTCAE) version 5.0.[17] The CTCAE provides a standardized methodology

for reporting and grading the severity of adverse events in cancer clinical trials, ensuring

consistency and comparability of safety data.[18][19][20] Grades range from 1 (mild) to 5

(death related to adverse event).[19][20]

Safety Assessments: Included regular monitoring of complete blood counts with differential,

serum chemistries, and physical examinations. These were performed weekly for the first

two cycles, every other week for cycles 3 and 4, and monthly thereafter.[17]

The side effect data for the comparator drugs were also collected from clinical trials where

adverse events were graded using standardized criteria, most commonly the CTCAE.

Signaling Pathways and Mechanism of Action
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating

multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition

of apoptosis.[2][21][22] Key pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT

pathways.

Tyrosine kinase inhibitors, including olverembatinib, function by competitively binding to the

ATP-binding site of the Bcr-Abl kinase domain, thereby blocking its catalytic activity and

inhibiting downstream signaling.[21][22]
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Below are diagrams illustrating the Bcr-Abl signaling pathway and the general mechanism of

TKI inhibition.
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Caption: Bcr-Abl downstream signaling pathways in CML.
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Caption: General mechanism of action of Bcr-Abl TKIs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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